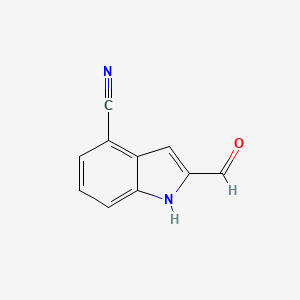

2-Formyl-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-formyl-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,6,12H |

InChI Key |

ACDCIPQNVZGHLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C=O)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Formyl 1h Indole 4 Carbonitrile

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a key site for functionalization. The acidity of the N-H proton allows for deprotonation by a suitable base, generating a nucleophilic indolide anion that can react with various electrophiles. However, the presence of electron-withdrawing formyl and nitrile groups is expected to increase the acidity of the N-H bond, influencing its reactivity.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the indole nitrogen, a common strategy in the synthesis of diverse indole derivatives. While specific examples for 2-Formyl-1H-indole-4-carbonitrile are not extensively documented, the general principles of indole N-alkylation are well-established and applicable.

Standard conditions for N-alkylation involve the deprotonation of the indole N-H with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. youtube.com The resulting indolide anion acts as a potent nucleophile, attacking the alkyl halide in an SN2 reaction to form the N-alkylated product. youtube.com

Alternative methods for N-alkylation that may be applicable include copper-catalyzed cross-coupling reactions with N-tosylhydrazones, which offer a direct route to N-alkylated indoles. rsc.org The Mitsunobu reaction, utilizing an alcohol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), provides another pathway for N-alkylation. researchgate.net Furthermore, organocatalytic and organometallic strategies have been developed for the asymmetric N-alkylation of indoles, yielding chiral products. mdpi.com A copper-hydride catalyzed process has also been shown to effectively produce N-alkylated indoles from electrophilic N-(benzoyloxy)indole derivatives. nih.gov For the closely related 1H-indole-4-carbonitrile, N-functionalization has been achieved through a base-catalyzed nucleophilic addition with vinylene carbonate.

Table 1: General Conditions for N-Alkylation of Indoles

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Classical Alkylation | Alkyl halide, Sodium Hydride (NaH) | DMF or THF | youtube.com |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD | Anhydrous solvent | researchgate.net |

| Copper-Catalyzed | N-Tosylhydrazone, CuI, Base | Ligand (e.g., tri(p-tolyl)phosphine) | rsc.org |

| CuH-Catalyzed | N-(Benzoyloxy)indole, Styrene, Cu(OAc)₂, Ligand | Alcohol additive | nih.gov |

N-Acylation Reactions

N-acylation involves the introduction of an acyl group to the indole nitrogen. This transformation is often more challenging than N-alkylation due to the lower nucleophilicity of the indole nitrogen and the potential for C3-acylation as a competing reaction. researchgate.net However, methods for selective N-acylation have been developed.

A common approach involves reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. A mild and highly chemoselective method utilizes thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov Another direct approach involves the reaction of an indole with a carboxylic acid in the presence of boric acid under reflux conditions. clockss.org More recently, oxidative carbene-catalyzed N-acylation of indoles using aldehydes as the acylating agent has been reported as a mild and functional group tolerant method. rsc.org

Table 2: Selected Methods for N-Acylation of Indoles

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Thioester Acylation | Thioester, Cs₂CO₃ | Xylene, 140 °C | nih.gov |

| Boric Acid Catalyzed | Carboxylic Acid, Boric Acid | Mesitylene, reflux | clockss.org |

| Oxidative Carbene Catalysis | Aldehyde, NHC precursor, Oxidant | Solvent | rsc.org |

N-Sulfonation Reactions

N-sulfonation introduces a sulfonyl group to the indole nitrogen, typically yielding N-sulfonylindoles. These derivatives are valuable intermediates in organic synthesis. The reaction is generally carried out by treating the indole with a sulfonyl chloride in the presence of a base.

For instance, the synthesis of N-arylsulfonyl-indole-2-carboxamide derivatives has been achieved by condensing indole-2-carboxylic acids with various sulfonamides, which implies the formation of an N-S bond. nih.gov While direct N-sulfonation of this compound is not specifically detailed in the literature, the general reactivity of the indole N-H suggests its feasibility. It is important to note that C3-sulfonylation can be a competing pathway, as demonstrated in electrochemical methods where indoles react with inorganic sulfites to yield 3-sulfonylated products. acs.org

Reactivity of the Formyl Group

The formyl group (-CHO) at the C2 position is a versatile handle for a variety of chemical transformations, including reductions and condensations, allowing for the extension of the molecular framework.

Reductions (e.g., Reductive Amination)

The aldehyde functionality of this compound can be readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). A more synthetically useful transformation is reductive amination, which converts the carbonyl group into an amine via an imine intermediate. wikipedia.org

This one-pot reaction typically involves treating the aldehyde with a primary or secondary amine in the presence of a mild reducing agent. wikipedia.orgorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) are commonly used reductants as they are selective for the iminium ion intermediate over the starting aldehyde. wikipedia.orgorganic-chemistry.org The reaction is often performed under neutral or weakly acidic conditions. wikipedia.org This method allows for the introduction of a wide variety of amine-containing substituents at the C2-position. Specialized named reactions like the Eschweiler-Clarke reaction (for methylation of amines) and the Leuckart reaction also fall under the umbrella of reductive amination. youtube.com

Table 3: Common Reagents for Reductive Amination

| Reducing Agent | Typical Amine | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Primary/Secondary | Methanol, Ethanol | Effective at pH 6-7 | wikipedia.org |

| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Primary/Secondary | Dichloroethane (DCE) | Mild, tolerates acid-sensitive groups | organic-chemistry.org |

| H₂/Catalyst | Primary/Secondary/Ammonia (B1221849) | Various | Catalysts include Pd/C, PtO₂, Raney Ni | wikipedia.org |

Condensation Reactions

The formyl group is an electrophilic center that readily participates in condensation reactions with various nucleophiles. wikipedia.orglibretexts.org These reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. wikipedia.orglibretexts.org

For example, 2-formylindoles can undergo condensation with active methylene (B1212753) compounds in Knoevenagel condensations, or with other carbonyl compounds in aldol-type condensations. wikipedia.org The reaction of 3-formyl-indole-2-carboxylates with anilines has been shown to form the corresponding N-aryliminomethyl derivatives (Schiff bases). researchgate.net These imines can be further cyclized. researchgate.net Another relevant transformation is the copper-catalyzed annulation of 2-formylindoles with o-aminoiodoarenes to construct fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov These examples highlight the potential of the formyl group in this compound to act as a building block for more complex molecular architectures.

Other Transformations

Beyond standard aldehyde reactions, the formyl group can participate in various other transformations. For instance, it can be converted into an oxime, which can then be dehydrated to yield a 2,4-dicyanoindole derivative. Reductive amination protocols can also be employed, reacting the aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride to furnish secondary amine derivatives at the C2-methyl position.

Reactivity of the Carbonitrile Group

The carbonitrile (nitrile) group at the C4 position is a versatile functional handle that can undergo a wide array of chemical transformations. Its reactivity is central to the utility of this compound as a synthetic intermediate.

The triple bond of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form, after hydrolysis, ketones. This provides a direct route to 4-acylindole derivatives. For example, the addition of methylmagnesium bromide would yield 2-formyl-4-acetyl-1H-indole.

Furthermore, the nitrile can be reduced to a primary amine (4-aminomethyl-1H-indole-2-carbaldehyde) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and another point for further functionalization.

The nitrile group is a valuable precursor for various nitrogen-containing heterocycles. A prominent example is its conversion into a tetrazole ring via reaction with sodium azide (B81097), often catalyzed by an acid. This transformation is significant in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids. The cyano group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-formyl-1H-indole-4-carboxylic acid) or amide (2-formyl-1H-indole-4-carboxamide), respectively.

Table 1: Selected Derivatization Reactions of the Carbonitrile Group

| Reagent(s) | Product Functional Group |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid or Amide |

| LiAlH₄ or H₂/Catalyst | Primary Amine |

| RMgX, then H₃O⁺ | Ketone |

| NaN₃, NH₄Cl | Tetrazole |

Functionalization at Other Positions of the Indole Core

While the existing formyl and nitrile groups direct much of the molecule's reactivity, other positions on the indole core can also be functionalized. The indole nitrogen (N1) is a key site for modification. It can be readily deprotonated by a suitable base, such as sodium hydride (NaH), and the resulting anion can be alkylated or acylated. For instance, reaction with benzyl (B1604629) bromide would yield 1-benzyl-2-formyl-1H-indole-4-carbonitrile. This N-functionalization is often used to modify the solubility, electronic properties, and steric environment of the indole scaffold. mdpi.com

Electrophilic aromatic substitution on the benzene (B151609) ring portion (positions C5, C6, and C7) is also possible, although the conditions must be carefully chosen due to the deactivating nature of the existing substituents.

Exploitation as a Building Block in Organic Synthesis

The true power of this compound lies in its use as a versatile building block for more complex molecules. beilstein-journals.org Its bifunctional nature allows for sequential or one-pot reactions to rapidly assemble intricate structures.

The molecule is an ideal starting material for the synthesis of fused heterocyclic systems. The formyl and nitrile groups can react in concert with a binucleophilic reagent to form a new ring fused to the indole core. For example, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of a pyrazolo[4,3-c]indolo[2,1-a]isoquinoline system, a scaffold of potential pharmacological interest. Similarly, condensation reactions involving the aldehyde, followed by an intramolecular cyclization engaging the nitrile group or a derivative thereof, can lead to a variety of polycyclic indole alkaloids and related structures. mdpi.com The 2-cyanoindole unit is a recognized precursor for creating diverse indole-fused polycycles. mdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Indole-2-carbonitriles

| Reactant Type | Resulting Fused Ring System |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Amidines | Pyrimidine |

| Guanidine | Aminopyrimidine |

This strategic approach, leveraging the inherent reactivity of both the formyl and carbonitrile groups, underscores the value of this compound as a pivotal intermediate in the field of heterocyclic chemistry.

In-Depth Analysis of this compound: Chemical Reactivity and Synthetic Applications

The indole framework is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique electronic properties. Within this broad class of heterocyclic compounds, this compound stands out as a particularly interesting building block. Its structure is characterized by the presence of a reactive aldehyde (formyl) group at the 2-position and a nitrile group at the 4-position of the indole scaffold. This specific arrangement of functional groups offers a rich platform for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. This article delves into the specific chemical reactivity and derivatization of this compound, with a focused exploration of its applications in sophisticated organic reactions.

2 Applications in Povarov Reaction Methodologies

The Povarov reaction, a powerful acid-catalyzed three-component [4+2] cycloaddition, is a prominent method for synthesizing tetrahydroquinolines and related nitrogen-containing heterocycles. While the reaction traditionally involves an aniline (B41778), an aldehyde, and an activated alkene, its scope has expanded to include a variety of dienophiles and imine precursors.

Currently, specific documented applications of this compound as the aldehyde component in Povarov-type reactions are not extensively reported in readily available scientific literature. However, the inherent reactivity of its formyl group makes it a plausible candidate for such transformations. The electron-withdrawing nature of the nitrile group at the 4-position could influence the electronic properties of the indole ring and the reactivity of the formyl group, potentially modulating the course of the cycloaddition.

Further research into this area could involve reacting this compound with various anilines to form an in-situ imine, which would then undergo cycloaddition with an electron-rich alkene. The resulting products would be complex, polycyclic structures embedding the indole-4-carbonitrile moiety within a tetrahydroquinoline framework, offering a novel class of compounds for biological screening.

3 Ligand Synthesis (e.g., Dithiocarbamate (B8719985) Ligands)

The synthesis of ligands for coordination chemistry is a critical area of research, with applications ranging from catalysis to materials science. Dithiocarbamate ligands, known for their strong chelating ability with a wide range of metal ions, are typically synthesized from a primary or secondary amine and carbon disulfide.

The derivatization of this compound provides a pathway to novel dithiocarbamate ligands. The synthetic strategy would typically involve the conversion of the formyl group into an amine. This can be achieved through reductive amination, where the formyl group reacts with an amine (such as ammonia or a primary amine) in the presence of a reducing agent to form a new C-N bond.

For instance, reductive amination of this compound with a primary amine would yield a secondary amine derivative. This newly formed secondary amine can then be reacted with carbon disulfide in the presence of a base to generate the corresponding dithiocarbamate salt.

Illustrative Synthetic Scheme:

Reductive Amination: this compound is reacted with a primary amine (R-NH₂) and a reducing agent (e.g., sodium borohydride, NaBH₄) to yield N-alkyl-1-(4-cyano-1H-indol-2-yl)methanamine.

Dithiocarbamate Formation: The resulting secondary amine is then treated with carbon disulfide (CS₂) and a base (e.g., sodium hydroxide, NaOH) to produce the sodium salt of the N-alkyl-N-((4-cyano-1H-indol-2-yl)methyl)dithiocarbamate ligand.

These indole-based dithiocarbamate ligands would be expected to exhibit interesting coordination chemistry, with the potential for the indole nitrogen or the nitrile group to participate in metal binding, leading to multidentate ligands with unique electronic and steric properties. Such ligands could find applications in the development of new catalysts or functional materials.

Spectroscopic and Structural Characterization of 2 Formyl 1h Indole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Formyl-1H-indole-4-carbonitrile, ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed to provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the indole (B1671886) N-H proton, the aldehydic proton, and the four protons on the aromatic ring system.

The aldehyde proton (-CHO) is anticipated to appear as a singlet far downfield, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. For comparison, the aldehyde proton in 1H-indole-2-carbaldehyde is observed at approximately δ 9.88 ppm. sigmaaldrich.com

The indole N-H proton is expected to be a broad singlet, also in the downfield region (likely > δ 9.0 ppm), with its chemical shift being sensitive to solvent and concentration.

The aromatic protons would provide key structural information.

H3-proton: This proton is on the pyrrole (B145914) ring, adjacent to the electron-withdrawing formyl group. It is expected to be a singlet or a finely coupled doublet, appearing significantly downfield, likely around δ 7.3-7.5 ppm.

H5, H6, and H7 protons: These protons on the benzene (B151609) ring will form a more complex splitting pattern. The cyano group at C4 exerts a strong anisotropic and electron-withdrawing effect. H5, being ortho to the cyano group, would be the most deshielded of the three, likely appearing as a doublet. H7 would also be a doublet, while H6 would appear as a triplet or doublet of doublets due to coupling with both H5 and H7. Their chemical shifts are predicted to be in the range of δ 7.2-7.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | > 9.0 | br s |

| CHO | 9.8 - 10.0 | s |

| H3 | 7.3 - 7.5 | s or d |

| H5 | 7.6 - 7.8 | d |

| H6 | 7.2 - 7.4 | t or dd |

| H7 | 7.7 - 7.9 | d |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Data are predictions based on related structures.

The ¹³C NMR spectrum for this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon (C=O): This carbon is highly deshielded and expected to appear far downfield, likely in the region of δ 180-185 ppm. For instance, the aldehyde carbon in 1H-indole-2-carbaldehyde has a chemical shift of δ 182.89 ppm. sigmaaldrich.com

Nitrile Carbon (C≡N): The carbon of the cyano group is also characteristically found in the δ 115-120 ppm range.

Indole Carbons: The eight carbons of the indole ring will have chemical shifts influenced by the attached functional groups. The C2 and C4 carbons, being directly attached to the electron-withdrawing formyl and cyano groups, respectively, would be significantly deshielded. The other carbons (C3, C3a, C5, C6, C7, C7a) would appear in the typical aromatic region for indoles (δ 100-140 ppm). For example, in 1H-indole-2-carbonitrile, the ring carbons appear between δ 106.0 and 137.1 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 185 |

| C≡N | 115 - 120 |

| C2 | 138 - 142 |

| C3 | 115 - 118 |

| C3a | 128 - 132 |

| C4 | 105 - 110 |

| C5 | 125 - 128 |

| C6 | 122 - 125 |

| C7 | 120 - 123 |

| C7a | 136 - 139 |

Data are predictions based on related structures.

While no specific 2D NMR data have been published for this compound, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H5-H6 and H6-H7 on the benzene portion of the indole ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton is attached to which carbon (e.g., H3 to C3, H5 to C5, etc.).

The aldehyde proton to C2.

H3 to carbons C2, C3a, and C4.

H5 to carbons C4, C7, and C3a.

N-H proton to carbons C2, C3, and C7a.

These correlations would allow for the complete and unambiguous assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (molecular formula C₁₀H₆N₂O, molecular weight 170.17 g/mol ), ESI-MS analysis is expected to show:

In positive ion mode: A prominent peak at m/z 171.1, corresponding to the [M+H]⁺ ion.

In negative ion mode: A prominent peak at m/z 169.1, corresponding to the [M-H]⁻ ion.

This technique is widely used for the analysis of various indole derivatives. researchgate.net

GC-MS combines gas chromatography for separation with mass spectrometry for detection. Under the high-energy electron ionization (EI) conditions typically used in GC-MS, extensive fragmentation is expected.

The mass spectrum of this compound would likely show:

A molecular ion (M⁺˙) peak at m/z 170.

A significant [M-1]⁺ peak at m/z 169, resulting from the loss of the aldehydic hydrogen radical.

A peak at m/z 142 from the loss of the formyl group (CHO, 29 amu).

Fragmentation of the indole ring itself.

Data for the related compound Indole-4-carboxaldehyde shows a strong molecular ion peak at m/z 145 and a significant fragment at m/z 116, corresponding to the loss of the CHO group. nih.gov A similar fragmentation pattern would be anticipated for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups. Based on data from similar indole compounds, the following vibrational frequencies can be anticipated:

N-H Stretching: The indole N-H group typically exhibits a stretching vibration in the range of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group (carbonitrile) is characterized by a sharp and intense absorption band in the region of 2220-2260 cm⁻¹.

C=O Stretching: The formyl group's carbonyl (C=O) stretching vibration is expected to appear in the range of 1650-1700 cm⁻¹.

C=C Stretching: The aromatic C=C bonds of the indole ring will produce several bands in the 1400-1600 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations typically appear in the 700-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H (indole) | 3300-3500 | Medium |

| C≡N (nitrile) | 2220-2260 | Sharp, Strong |

| C=O (formyl) | 1650-1700 | Strong |

| C=C (aromatic) | 1400-1600 | Medium to Weak |

| C-H (aromatic) | 700-900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution. For this compound, the presence of the formyl and nitrile groups, which are in conjugation with the indole ring, is expected to influence the absorption maxima (λmax).

Indole itself typically shows two main absorption bands: one around 270-290 nm and another, stronger band around 210-220 nm. The extended conjugation in this compound would likely cause a bathochromic (red) shift of these absorptions to longer wavelengths. A hypothetical UV-Vis data table is provided below.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~290-310 | Data not available |

| Ethanol | ~230-250 | Data not available |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no specific crystal structure data for this compound has been published, a hypothetical analysis would yield key crystallographic parameters. If a suitable crystal were grown, XRD analysis would provide the following information:

| Parameter | Description | Hypothetical Value |

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | Data not available |

| α, β, γ (°) | The angles of the unit cell. | Data not available |

| V (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

The analysis would likely reveal a planar indole ring system. Intermolecular interactions, particularly hydrogen bonding involving the indole N-H and the formyl oxygen, as well as π-π stacking between the aromatic rings, would be expected to play a significant role in the crystal packing.

Computational and Theoretical Investigations of 2 Formyl 1h Indole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT studies on substituted indoles typically employ functionals like B3LYP or PBE with basis sets such as 6-31G* or larger to optimize the molecular geometry and calculate various properties. rsc.org

For 2-Formyl-1H-indole-4-carbonitrile, a DFT optimization would reveal the molecule's most stable three-dimensional conformation. The indole (B1671886) ring itself is planar, and it is expected that the formyl and carbonitrile substituents also lie in or very close to this plane to maximize conjugation and minimize steric hindrance. The presence of two strong electron-withdrawing groups—the formyl group at the C2 position and the carbonitrile group at the C4 position—is expected to significantly influence the electron density distribution across the indole scaffold compared to the parent indole molecule. These calculations can provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted vs. Experimental Data Sources for DFT Analysis

| Property | Method of Determination | Relevant Studies on Analogues |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | |

| Vibrational Frequencies | DFT Calculations | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited electronically. For this compound, the electron-withdrawing nature of the formyl and nitrile groups is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. This effect often leads to a smaller HOMO-LUMO gap, suggesting increased reactivity and a shift in its UV-visible absorption spectrum to longer wavelengths. The distribution of these frontier orbitals is also key; the HOMO is typically localized on the electron-rich indole ring, while the LUMO would likely have significant contributions from the electron-deficient formyl and carbonitrile groups.

Table 2: Conceptual HOMO-LUMO Properties of Indole Derivatives

| Compound | HOMO Energy (Predicted Trend) | LUMO Energy (Predicted Trend) | HOMO-LUMO Gap (Predicted Trend) |

|---|---|---|---|

| 1H-Indole | High | High | Large |

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of the charge distribution. The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions of positive and negative potential.

For this compound, the ESP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the formyl group and the nitrogen atom of the carbonitrile group. These are the primary sites for electrophilic attack or hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive Potential (Blue): Concentrated around the hydrogen atom attached to the indole nitrogen (the N-H proton) and the hydrogen of the formyl group. These are sites susceptible to nucleophilic attack. The carbon atom of the formyl group would also be a significant electrophilic center.

This charge distribution makes the molecule highly polar and capable of engaging in a variety of electrostatic interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies have been published for this compound, this technique would be essential for understanding its behavior in a biological context.

If this compound were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein. The simulation would place the molecule in the protein's binding site and simulate its movement, along with the protein's and surrounding water molecules', over nanoseconds or microseconds. This would help in:

Assessing the stability of the molecule within the binding pocket.

Identifying key amino acid residues involved in binding.

Determining the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Calculating the binding free energy, which provides a quantitative measure of binding affinity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship. neliti.com

For a series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic parameters from DFT) and correlating them with measured biological activity (e.g., IC₅₀ values). mdpi.com

Even without a full QSAR study, a qualitative SAR analysis of the title compound can be performed based on its structural features:

Indole Scaffold: Provides a rigid, aromatic core that is common in many biologically active molecules and can participate in π-π stacking interactions. nih.gov

C2-Formyl Group: Acts as a potent hydrogen bond acceptor through its carbonyl oxygen. Its position and orientation are critical for fitting into a specific binding pocket.

C4-Carbonitrile Group: A polar group that can act as a hydrogen bond acceptor. It significantly influences the electronic properties of the benzene (B151609) portion of the indole ring.

N-H Group: The indole nitrogen acts as a hydrogen bond donor, a crucial interaction point in many protein-ligand complexes.

Modifications at each of these positions would be expected to significantly alter biological activity, forming the basis of a medicinal chemistry optimization campaign. acs.org

Table 3: Structural Features and Potential SAR Roles

| Structural Feature | Potential Role in Biological Interaction |

|---|---|

| Indole Ring System | Core scaffold; hydrophobic and π-stacking interactions |

| C2-Formyl Group | Hydrogen bond acceptor; steric influence |

| C4-Carbonitrile Group | Hydrogen bond acceptor; polar interactions; electronic modulation |

Prediction of Reactivity and Reaction Mechanisms

The computational analyses described above allow for robust predictions of the chemical reactivity of this compound.

Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and typically undergoes electrophilic attack, most readily at the C3 position. However, the presence of the strong electron-withdrawing formyl group at C2 significantly deactivates the pyrrole (B145914) ring to this type of reaction. Any electrophilic substitution would likely be directed to the benzene ring, with the precise location influenced by the directing effects of the nitrile group and the fused pyrrole ring.

Nucleophilic Addition: The most prominent site for nucleophilic attack is the electrophilic carbon atom of the formyl group. This is a classic reaction for aldehydes and would allow for the transformation of the formyl group into a variety of other functional groups (e.g., alcohols via reduction, imines via condensation with amines).

N-H Reactivity: The proton on the indole nitrogen is acidic and can be removed by a base. The resulting indolide anion can then be alkylated or acylated, providing a straightforward method for derivatization at the N1 position.

Nitrile Group Reactivity: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an amine.

Computational modeling of proposed reaction pathways, including the calculation of transition state energies, can provide quantitative insights into reaction kinetics and help determine the most favorable reaction mechanism. nih.gov Studies on indolynes and other substituted indoles show that computational models can accurately predict regioselectivity in addition reactions. nih.gov

Applications of 2 Formyl 1h Indole 4 Carbonitrile in Advanced Research

Applications in Medicinal Chemistry Research

In medicinal chemistry, the indole (B1671886) nucleus is a well-established pharmacophore present in numerous clinically significant drugs. The specific arrangement of functional groups in 2-Formyl-1H-indole-4-carbonitrile provides a strategic starting point for the synthesis of a new generation of bioactive molecules.

Design and Synthesis of Enzyme Inhibitors

The structure of this compound is particularly amenable to the creation of enzyme inhibitors, which are crucial in the treatment of various diseases, including cancer. The indole scaffold can be elaborated to fit into the active sites of specific enzymes, blocking their function.

A significant area of application has been in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.netrsc.orgnih.gov PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. rsc.orgmdpi.com Researchers have designed and synthesized new series of 1H-indole-4-carboxamide derivatives, starting from indole precursors, which have shown potent PARP-1 inhibitory activity. rsc.org For instance, one study identified a compound, LX15, derived from an indole carboxamide scaffold, which exhibited superior potency against PARP-1 with an IC50 value of 13 nM. rsc.org

The synthesis of these inhibitors often involves multi-step processes where the formyl and carbonitrile groups of the starting indole are chemically transformed to build the final, complex inhibitor molecule. researchgate.net The indole core serves as a key structural element that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.

Table 1: Examples of Enzyme Inhibitors Derived from Indole Scaffolds

| Compound Class | Target Enzyme | Therapeutic Area |

| 1H-indole-4-carboxamide derivatives | PARP-1 | Oncology |

| Azaindole derivatives | PARP-1, PARP-2 | Oncology |

| Indole-based compounds | α-amylase, α-glucosidase | Diabetes |

Development of Ligands for Biological Targets (e.g., Receptors, Proteins)

Beyond enzyme inhibition, the indole framework is instrumental in designing ligands that bind to other critical biological targets such as receptors and proteins. The versatility of the 2-cyanoindole core allows for the synthesis of molecules that can interact with a variety of receptors, including dopamine (B1211576) and N-Methyl-D-aspartate (NMDA) receptors. researchgate.net

The development of selective ligands for the dopamine D4 receptor, for example, holds promise for treating neuropsychiatric conditions. researchgate.net Similarly, NMDA receptor antagonists are important as anesthetics and for other neurological applications. researchgate.net The indole structure provides a foundation upon which different substituents can be added to fine-tune the binding affinity and selectivity for these targets.

Role as a Scaffold for Biologically Active Compounds

The indole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and its presence in a vast number of natural products and synthetic drugs. pcbiochemres.com this compound serves as an excellent starting scaffold for generating libraries of diverse compounds for biological screening. rsc.orgpcbiochemres.com

The formyl and nitrile groups are reactive handles that allow for a wide range of chemical modifications, leading to the creation of di-, tri-, and tetra-substituted indole derivatives. researchgate.net This chemical diversity is crucial for discovering new therapeutic agents. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects. pcbiochemres.com For example, the antiviral drug Arbidol, which has an indole core, is a widely used medication for influenza. pcbiochemres.com

The ability to build upon the this compound scaffold allows for the systematic exploration of structure-activity relationships, guiding the optimization of lead compounds to enhance their potency and selectivity.

Exploration as Potential Therapeutic Leads

Derivatives synthesized from this compound and related indole structures are actively being explored as potential therapeutic leads for a variety of diseases. The potent PARP-1 inhibitory activity of some indole-4-carboxamide derivatives makes them promising candidates for further development as anticancer drugs. rsc.org One such derivative, LX15, not only showed high potency but also excellent selectivity for cancer cells with BRCA1 deficiency over normal cells. rsc.org

Furthermore, research into indole derivatives has identified compounds with significant potential as inhibitors of enzymes like α-amylase and α-glucosidase, which are targets for anti-diabetic drugs. nih.gov The broad biological activity profile of indole-based compounds ensures that they will remain a focus of drug discovery efforts for the foreseeable future. pcbiochemres.com

Applications in Materials Science

The utility of this compound extends beyond the biomedical field into the realm of materials science, where its unique electronic and structural properties can be harnessed.

Role in the Development of Functional Materials

The pyrrole-nitrile structure, a key feature of the indole ring, is utilized in the creation of advanced materials. The formyl and carbonitrile groups in this compound make it a valuable building block for synthesizing polymers and nanomaterials. chemimpex.com These materials can possess unique optical and electronic properties, making them suitable for applications in electronic devices. chemimpex.com The ability of the indole moiety to participate in various chemical transformations allows for its incorporation into larger, complex material structures, thereby tuning the final properties of the material. rsc.orgchemimpex.com

Potential in Electronic Materials Research

The exploration of novel organic molecules for applications in electronic devices is a rapidly advancing field, driven by the demand for materials with tunable electronic properties, mechanical flexibility, and lower processing costs compared to traditional inorganic materials. Indole derivatives, in particular, have garnered attention due to their inherent electronic-rich nature and the ease with which their properties can be modified through chemical synthesis. goettingen-research-online.de The presence of both a formyl (-CHO) and a cyano (-CN) group, which are potent electron-withdrawing groups, on the indole framework of this compound suggests its potential utility in the realm of organic electronics.

The electronic properties of indole and its derivatives are significantly influenced by the nature and position of substituents on the indole ring. nih.gov Electron-withdrawing groups, such as the formyl and cyano moieties in this compound, tend to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbital energies is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the context of OLEDs, for instance, materials with deep HOMO and LUMO levels can facilitate charge injection and transport, leading to improved device efficiency and stability. Research on other functionalized indole and carbazole (B46965) derivatives has demonstrated their potential as host materials for blue phosphorescent OLEDs, showcasing high triplet energies and good thermal stability. researchgate.net While direct studies on this compound are not extensively reported, the known effects of its functional groups allow for scientifically grounded postulations about its electronic behavior. The combination of the indole core, a known hole-transporting moiety, with two strong electron-withdrawing groups could result in a material with ambipolar charge transport characteristics, which is desirable for certain electronic applications.

Furthermore, the donor-π-acceptor (D-π-A) architecture is a well-established strategy for designing organic electronic materials. mdpi.comnih.gov In this compound, the indole ring can act as a π-bridge, while the formyl and cyano groups serve as acceptor units. This intramolecular charge transfer character can lead to interesting photophysical properties, including solvatochromism and potentially, thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs. ktu.edu The development of efficient and stable blue-emitting materials remains a significant challenge in the OLED field, and tailored indole derivatives are considered promising candidates. researchgate.net

Below is a table summarizing the potential electronic properties and applications of this compound based on the characteristics of its constituent functional groups.

| Property | Influence of Functional Groups | Potential Application |

| Frontier Molecular Orbitals (HOMO/LUMO) | The electron-withdrawing formyl and cyano groups are expected to lower the HOMO and LUMO energy levels. | Host material in OLEDs, electron transport material in OPVs and OFETs. |

| Charge Transport | The indole core is a good hole transporter, while the electron-withdrawing groups can facilitate electron transport. | Ambipolar semiconductor for balanced charge transport in electronic devices. |

| Photophysical Properties | The donor-π-acceptor-like structure may lead to intramolecular charge transfer, resulting in solvatochromism and potential for TADF. | Emitter in OLEDs, fluorescent probes for sensing applications. |

| Thermal and Morphological Stability | The rigid indole scaffold can contribute to good thermal stability and the ability to form stable thin films. | Increased operational lifetime and reliability of organic electronic devices. |

It is important to note that while these potential applications are inferred from the known properties of related indole derivatives and the fundamental principles of materials science, further experimental and computational studies are necessary to fully elucidate the electronic and photophysical characteristics of this compound and validate its utility in electronic materials research.

Role as a Chemical Probe and Research Tool in Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable molecule, not only for its potential applications in materials science but also as a versatile tool in organic synthesis and as a scaffold for the development of chemical probes.

As a research tool, this compound serves as a versatile building block for the synthesis of more complex, highly functionalized indole derivatives. researchgate.netmdpi.com The formyl and cyano groups offer orthogonal reactivity, allowing for selective chemical transformations. The formyl group can readily participate in a wide array of reactions, including but not limited to:

Reductive amination: to introduce various amine functionalities.

Wittig and related olefination reactions: to form carbon-carbon double bonds.

Aldol and other condensation reactions: to build larger molecular frameworks. easychair.org

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the hydroxymethyl group.

The nitrile group is also a versatile functional handle that can be transformed into several other important chemical moieties:

Hydrolysis: to produce a carboxylic acid or an amide.

Reduction: to yield a primary amine.

Cycloaddition reactions: to form various heterocyclic rings, such as tetrazoles.

Reaction with organometallic reagents: to generate ketones.

The presence of these two distinct reactive sites on the indole core allows for a divergent synthetic approach, where a single starting material can be used to generate a library of diverse compounds. This is particularly valuable in medicinal chemistry and drug discovery, where the rapid generation of analogues is crucial for structure-activity relationship (SAR) studies. nih.gov The indole nucleus itself is a privileged scaffold in many biologically active compounds. nih.gov

Beyond its utility as a synthetic intermediate, the inherent photophysical properties of the indole ring, coupled with the electronic perturbations induced by the formyl and cyano substituents, make this compound an interesting candidate for the development of chemical probes. Indole derivatives are known to be fluorescent and their emission properties are often sensitive to the local environment. researchgate.netnih.gov The introduction of electron-withdrawing groups like the formyl and cyano groups can significantly red-shift the absorption and emission spectra of the indole chromophore. nih.gov

This sensitivity to the environment can be harnessed to design fluorescent probes that report on specific analytes or changes in the local medium, such as polarity or pH. mdpi.com For instance, the formyl group could act as a binding site for a specific analyte, and this binding event could trigger a change in the fluorescence output of the molecule, providing a detectable signal. The development of fluorescent probes for the detection of biologically relevant species or for monitoring reaction progress is an active area of research. nih.gov

The table below outlines the synthetic utility and potential as a chemical probe for this compound.

| Feature | Description | Application |

| Formyl Group Reactivity | Can undergo reductive amination, olefination, condensation, oxidation, and reduction. | Synthesis of diverse indole derivatives with various substituents at the 2-position. |

| Nitrile Group Reactivity | Can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloadditions. | Introduction of nitrogen-containing functionalities and construction of heterocyclic systems. |

| Orthogonal Reactivity | The formyl and nitrile groups can often be reacted selectively under different conditions. | Step-wise and controlled elaboration of the molecular structure. |

| Fluorescence Potential | The indole core is fluorescent, and its properties are modulated by the electron-withdrawing substituents. | Scaffold for the development of fluorescent chemical probes for sensing and imaging. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of indole (B1671886) derivatives are well-established, future research will likely focus on more efficient, sustainable, and versatile strategies for preparing 2-Formyl-1H-indole-4-carbonitrile and its analogs.

Modern synthetic approaches such as transition metal-catalyzed cross-coupling reactions—including Sonogashira, Suzuki–Miyaura, and Heck reactions—offer powerful tools for the functionalization of the indole nucleus. csic.es These methods could be adapted to introduce a wider variety of substituents, creating a library of novel derivatives. An efficient one-pot cascade reaction, which combines multiple steps like condensation, amination, and Michael addition, could present an economical and streamlined synthetic route to related 3-cyano-1H-indoles. acs.org

Furthermore, recent advancements in C-H formylation techniques represent a promising frontier. The development of iron-catalyzed or boron-catalyzed formylation reactions, which often utilize inexpensive reagents and operate under mild conditions, could provide more environmentally benign and scalable alternatives to traditional methods. organic-chemistry.orgacs.org For instance, an iron-catalyzed C3-formylation of an indole precursor using formaldehyde (B43269) and aqueous ammonia (B1221849) under air has been shown to be efficient and scalable. organic-chemistry.org Similarly, Ru-catalyzed formylation using anilines as the carbonyl source presents another mild and selective option. nih.govacs.org Applying these innovative catalytic systems could significantly improve the synthesis of this compound.

Development of Advanced Characterization Techniques for Structural Elucidation

Thorough structural and electronic characterization is paramount to understanding the properties of this compound and guiding its application. While standard techniques provide basic structural information, emerging research will benefit from the application of more advanced analytical methods.

High-resolution single-crystal X-ray diffraction will continue to be essential for providing unambiguous confirmation of molecular structures and understanding intermolecular interactions in the solid state. dartmouth.edu In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) calculations are becoming indispensable. dartmouth.edu DFT can elucidate electronic properties, molecular orbital energies (HOMO/LUMO), and the effects of substituents on the indole ring's reactivity and photophysical behavior. dartmouth.eduresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC), will be crucial for the complete assignment of proton and carbon signals, especially for more complex derivatives. High-Resolution Mass Spectrometry (HRMS) will be vital for confirming elemental composition with high accuracy. The combination of these techniques will provide a comprehensive understanding of the molecule's structure and purity.

Expanded Scope in Medicinal Chemistry through Targeted Derivatization

The indole scaffold is a cornerstone in drug discovery, and its derivatives have shown a wide range of biological activities. mdpi.comdergipark.org.tr The 2-cyanoindole moiety, in particular, is recognized as an important structural motif in molecules designed as receptor antagonists. csic.es The presence of both a formyl and a cyano group on this compound offers two distinct chemical handles for targeted derivatization, opening up a vast chemical space for medicinal chemists.

The formyl group is a versatile functional group that can be readily converted into other functionalities, such as amines, alcohols, carboxylic acids, or used in condensation reactions to form Schiff bases and other heterocyclic systems. acs.org The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. dartmouth.edu

Future research will likely involve the synthesis of libraries of derivatives by modifying these two functional groups. These new compounds can then be screened for a variety of biological targets. For instance, cyano-substituted indole derivatives have been investigated as potential imaging ligands for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. acs.org The development of novel indole derivatives is also a key area of research for anti-cancer agents and ligands for serotonin (B10506) receptors. mdpi.comnih.gov

Investigation of New Applications in Materials Science and Technology

The unique electronic and photophysical properties of the indole ring make it an attractive component for advanced functional materials. researchgate.net The electron-rich nature of the indole system, combined with the electron-withdrawing properties of the formyl and cyano groups, suggests that this compound could serve as a valuable building block in materials science.

Organic Electronics : Indole derivatives are being actively explored as organic semiconductors. csic.esspiedigitallibrary.org Triindole-based molecules have shown promise as stable, high-mobility π-type semiconductors. csic.esspiedigitallibrary.org By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for Organic Field-Effect Transistors (OFETs). rsc.org The ability to functionalize the molecule allows for the fine-tuning of electronic properties and energy levels to optimize charge transport. csic.esspiedigitallibrary.org

Polymers and Bioplastics : Indole can be used as a sustainable aromatic unit in the synthesis of high-quality biopolyesters, imparting superior thermal stability and rigidity. rsc.orgacs.orgnih.gov Polymers containing indole moieties have demonstrated high glass transition temperatures. ajchem-a.com The title compound could be used as a monomer or a cross-linking agent to create novel polymers with tailored thermal and mechanical properties. Furthermore, indole-based functional polymers have been shown to exhibit strong solid-state fluorescence, suggesting potential applications as blue-light emitters in organic light-emitting diodes (OLEDs). rsc.org

Dyes and Sensors : Donor-π-acceptor (D-π-A) organic dyes containing indole as the donor component have been successfully used in dye-sensitized solar cells (DSSCs), demonstrating efficient photon-to-electron conversion. researchgate.net The electronic structure of this compound makes it a candidate for designing new chromophores for DSSCs or as a component in fluorescent sensors. The substitution of a cyano group is known to affect the electropolymerization and fluorescence of indole derivatives, which could be harnessed for sensor applications. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-Formyl-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves formylation of 1H-indole-4-carbonitrile precursors. A common approach is the Vilsmeier-Haack reaction, where dimethylformamide (DMF) acts as a formylating agent in the presence of phosphoryl chloride (POCl₃). Key optimization steps include:

- Temperature control : Maintaining 0–5°C during reagent addition to avoid side reactions (e.g., over-oxidation or polymerization) .

- Solvent selection : Dichloromethane or chloroform is preferred for better solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures yields high-purity products .

Validation : Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and confirm purity using LCMS (expected [M]⁺ at m/z 184.07) .

Advanced: How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomerism and regiochemical uncertainties. For example:

- Tautomeric forms : The aldehyde group at position 2 may exhibit keto-enol tautomerism, which SCXRD can distinguish via bond-length analysis (C=O vs. C–OH) .

- Crystallization conditions : Use slow evaporation in DMSO/water (1:3) to obtain high-quality crystals. SHELXL refinement suites are recommended for handling twinned data or high-resolution datasets .

Data contradiction : Discrepancies between computational (DFT-optimized) and experimental bond angles often arise due to crystal packing effects. Validate using Hirshfeld surface analysis .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- IR spectroscopy : Confirm formyl (–CHO) and nitrile (–CN) groups via peaks at ~2,850 cm⁻¹ (C–H aldehyde stretch) and ~2,220 cm⁻¹ (–CN) .

- NMR : In CDCl₃, expect:

- ¹H NMR : δ 9.8–10.2 ppm (aldehyde proton), δ 8.1–8.5 ppm (indole H-3/H-5).

- ¹³C NMR : δ 190–192 ppm (aldehyde C=O), δ 118–120 ppm (–CN) .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [C₁₀H₆N₂O]⁺ (calc. 184.0538) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic properties:

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the formyl and nitrile groups, indicating susceptibility to nucleophilic attack at these sites .

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate reaction kinetics in DMF or THF.

Experimental validation : Compare predicted activation energies (ΔG‡) with experimental Arrhenius plots from kinetic studies .

Basic: What are the stability challenges for this compound under ambient conditions?

Methodological Answer:

The compound is prone to:

- Oxidation : Store under inert gas (Ar/N₂) at –20°C to prevent aldehyde oxidation to carboxylic acid .

- Hydrolysis : Avoid aqueous solvents; acetonitrile or DMF is preferred for long-term storage.

- Light sensitivity : Amber glass vials minimize photodegradation. Monitor stability via periodic HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do substituent effects at the indole 4-position influence the electronic properties of this compound?

Methodological Answer:

Electron-withdrawing groups (EWGs) like –CN at position 4 enhance electrophilicity:

- Cyclic Voltammetry : Measure redox potentials to quantify electron-deficient character.

- Hammett Constants : Correlate σₚ values of substituents (e.g., –CN: σₚ = +1.00) with reaction rates in Suzuki-Miyaura couplings .

Case study : Replacing –CN with –OMe (σₚ = –0.27) reduces electrophilicity, as shown by decreased reaction yields (from 85% to 62%) in palladium-catalyzed cross-couplings .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (LC50 > 200 mg/m³ in rodents) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies resolve contradictory data in catalytic applications of this compound?

Methodological Answer:

Contradictions in catalytic yields (e.g., 40% vs. 75% in Knoevenagel condensations) may arise from:

- Impurity profiles : Use GC-MS to detect trace aldehydes (e.g., 5-formyl isomers) that compete in reactions .

- Catalyst poisoning : ICP-OES analysis of Pd catalysts can identify sulfur or phosphorous contaminants from ligand degradation .

Resolution : Optimize catalyst loading (0.5–1.0 mol%) and pre-purify starting materials via sublimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.